molecular formula C20H23N3OS2 B11523382 N-(1-benzyl-4-piperidyl)-N'-[(E)-3-(2-thienyl)-2-propenoyl]thiourea

N-(1-benzyl-4-piperidyl)-N'-[(E)-3-(2-thienyl)-2-propenoyl]thiourea

Cat. No.: B11523382
M. Wt: 385.6 g/mol
InChI Key: PXGXJSQVLPWPDE-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-thienyl)-2-propenoyl]thiourea is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a thienyl-propenoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-thienyl)-2-propenoyl]thiourea typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, such as 1-benzyl-4-piperidone and 3-(2-thienyl)-2-propenoyl chloride. These intermediates are then reacted with thiourea under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve the best results.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-thienyl)-2-propenoyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-thienyl)-2-propenoyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-thienyl)-2-propenoyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-furyl)-2-propenoyl]thiourea
  • N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-pyridyl)-2-propenoyl]thiourea
  • N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-phenyl)-2-propenoyl]thiourea

Uniqueness

N-(1-benzyl-4-piperidyl)-N’-[(E)-3-(2-thienyl)-2-propenoyl]thiourea is unique due to its specific structural features, such as the thienyl-propenoyl moiety, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C20H23N3OS2

Molecular Weight

385.6 g/mol

IUPAC Name

(E)-N-[(1-benzylpiperidin-4-yl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C20H23N3OS2/c24-19(9-8-18-7-4-14-26-18)22-20(25)21-17-10-12-23(13-11-17)15-16-5-2-1-3-6-16/h1-9,14,17H,10-13,15H2,(H2,21,22,24,25)/b9-8+

InChI Key

PXGXJSQVLPWPDE-CMDGGOBGSA-N

Isomeric SMILES

C1CN(CCC1NC(=S)NC(=O)/C=C/C2=CC=CS2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1NC(=S)NC(=O)C=CC2=CC=CS2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.